molecular formula C11H14OS2 B14812666 (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane)

(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane)

Cat. No.: B14812666
M. Wt: 226.4 g/mol
InChI Key: UIHFNLFOWKFXHN-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C11H14OS2 It features a phenylene ring substituted with two methylsulfane groups and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2-cyclopropoxy-1,4-dibromobenzene with sodium methylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylsulfane groups.

Industrial Production Methods

While specific industrial production methods for (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:

    Oxidation: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfane groups can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropoxy-1,3-phenylene)bis(methylsulfane): Similar structure but with different substitution pattern on the phenylene ring.

    (2-Fluoro-1,4-phenylene)bis(methylsulfane): Contains a fluorine atom instead of a cyclopropoxy group.

    (2-Chloro-1,4-phenylene)bis(methylsulfane): Contains a chlorine atom instead of a cyclopropoxy group.

Uniqueness

(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

2-cyclopropyloxy-1,4-bis(methylsulfanyl)benzene

InChI

InChI=1S/C11H14OS2/c1-13-9-5-6-11(14-2)10(7-9)12-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

UIHFNLFOWKFXHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)OC2CC2

Origin of Product

United States

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